(4E)-3-(Chloromethyl)-4-(3-methylbenzylidene)-isoxazol-5(4H)-one
Overview
Description
(4E)-3-(Chloromethyl)-4-(3-methylbenzylidene)-isoxazol-5(4H)-one is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-3-(Chloromethyl)-4-(3-methylbenzylidene)-isoxazol-5(4H)-one typically involves the reaction of 3-methylbenzaldehyde with chloromethyl ketone in the presence of a base. The reaction proceeds through a cyclization process to form the isoxazole ring. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions
(4E)-3-(Chloromethyl)-4-(3-methylbenzylidene)-isoxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted isoxazoles with various functional groups.
Scientific Research Applications
(4E)-3-(Chloromethyl)-4-(3-methylbenzylidene)-isoxazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4E)-3-(Chloromethyl)-4-(3-methylbenzylidene)-isoxazol-5(4H)-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of biological pathways. For example, it may inhibit bacterial enzymes, thereby preventing bacterial growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- (4E)-3-(Chloromethyl)-4-(benzylidene)-isoxazol-5(4H)-one
- (4E)-3-(Chloromethyl)-4-(4-methylbenzylidene)-isoxazol-5(4H)-one
Uniqueness
Compared to similar compounds, (4E)-3-(Chloromethyl)-4-(3-methylbenzylidene)-isoxazol-5(4H)-one exhibits unique properties due to the presence of the 3-methylbenzylidene group. This structural feature can influence its reactivity and biological activity, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
3-(chloromethyl)-4-[(3-methylphenyl)methylidene]-1,2-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-8-3-2-4-9(5-8)6-10-11(7-13)14-16-12(10)15/h2-6H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTKBSNJTMBFQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=C2C(=NOC2=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201165134 | |
Record name | 5(4H)-Isoxazolone, 3-(chloromethyl)-4-[(3-methylphenyl)methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201165134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142199-42-5 | |
Record name | 5(4H)-Isoxazolone, 3-(chloromethyl)-4-[(3-methylphenyl)methylene]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142199-42-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5(4H)-Isoxazolone, 3-(chloromethyl)-4-[(3-methylphenyl)methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201165134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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